molecular formula C10H10 B13814183 Bicyclo[4.2.2]deca-2,4,7,9-tetrene

Bicyclo[4.2.2]deca-2,4,7,9-tetrene

Cat. No.: B13814183
M. Wt: 130.19 g/mol
InChI Key: YLRLXPLQQULDFX-CCAGOZQPSA-N
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Description

Bicyclo[4.2.2]deca-2,4,7,9-tetrene is a unique organic compound with the molecular formula C10H10. It is characterized by its bicyclic structure, which includes two eight-membered rings and four double bonds. This compound is of significant interest in the field of organic chemistry due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.2]deca-2,4,7,9-tetrene typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. One common approach is the reaction between cyclooctatetraene and acetylene under high-pressure conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium complexes, to facilitate the formation of the bicyclic structure .

Industrial Production Methods

While specific industrial production methods for Bicyclo[42The scalability of the synthesis process may involve optimizing reaction conditions and using more efficient catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.2]deca-2,4,7,9-tetrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[4.2.2]deca-2,4,7,9-tetrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.2]deca-2,4,7,9-tetrene involves its interaction with various molecular targets. The compound’s double bonds and bicyclic structure allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. In biological systems, its epoxy derivatives have shown antitumor activity by interacting with cellular components and disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.2]deca-2,4,7,9-tetrene is unique due to its specific ring structure and the presence of four double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

(2Z,4Z)-bicyclo[4.2.2]deca-2,4,7,9-tetraene

InChI

InChI=1S/C10H10/c1-2-4-10-7-5-9(3-1)6-8-10/h1-10H/b3-1-,4-2-

InChI Key

YLRLXPLQQULDFX-CCAGOZQPSA-N

Isomeric SMILES

C\1=C\C2C=CC(C=C2)\C=C1

Canonical SMILES

C1=CC2C=CC(C=C1)C=C2

Origin of Product

United States

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